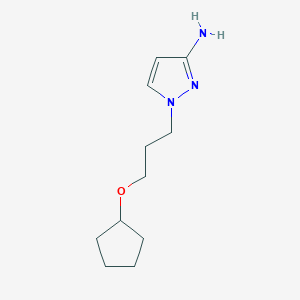![molecular formula C15H22ClNO3 B13490603 1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13490603.png)
1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, mixture of diastereomers, is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique cyclobutane ring structure, which is substituted with an amino group, a benzyloxy methyl group, and a carboxylic acid group. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the cyclobutane ring, introduction of the amino group, and the addition of the benzyloxy methyl group. One common approach is to start with a cyclobutane precursor and introduce the desired substituents through a series of reactions such as alkylation, reduction, and amination. The final step often involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions or as a probe in biochemical assays.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as drug development or as a lead compound for designing new pharmaceuticals.
Industry: In industrial settings, the compound may be used in the development of new materials, catalysts, or as a specialty chemical in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride depends on its specific interactions with molecular targets. The amino group and benzyloxy methyl group can form hydrogen bonds or interact with active sites of enzymes, influencing their activity. The cyclobutane ring may also play a role in stabilizing the compound’s conformation, affecting its binding affinity and specificity. Detailed studies on the compound’s molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride include other cyclobutane derivatives with different substituents, such as:
- 1-amino-3-(methoxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid
- 1-amino-3-(ethoxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid
- 1-amino-3-(phenoxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid
Uniqueness
The uniqueness of 1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride lies in its specific combination of functional groups and stereochemistry. The presence of the benzyloxy methyl group and the mixture of diastereomers can result in distinct physical and chemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H22ClNO3 |
|---|---|
Peso molecular |
299.79 g/mol |
Nombre IUPAC |
1-amino-2,2-dimethyl-3-(phenylmethoxymethyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO3.ClH/c1-14(2)12(8-15(14,16)13(17)18)10-19-9-11-6-4-3-5-7-11;/h3-7,12H,8-10,16H2,1-2H3,(H,17,18);1H |
Clave InChI |
WXMUOONREZXWBB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CC1(C(=O)O)N)COCC2=CC=CC=C2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13490523.png)
![2-[5-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13490532.png)
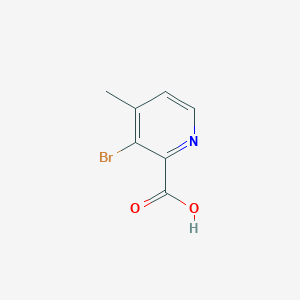
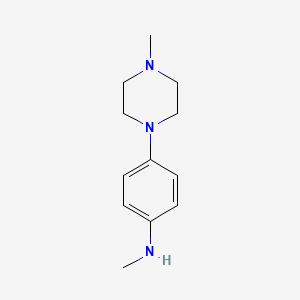
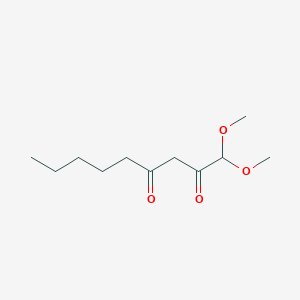
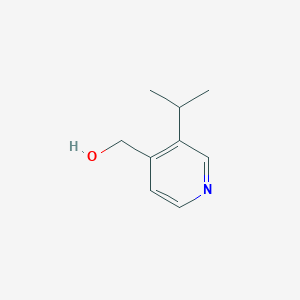
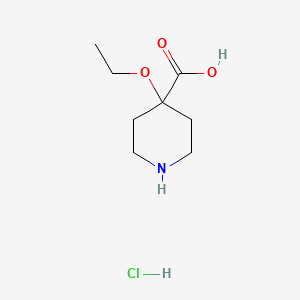
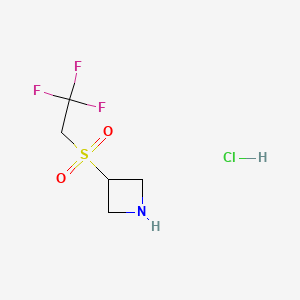
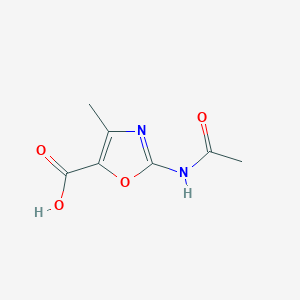
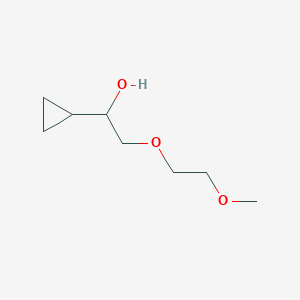
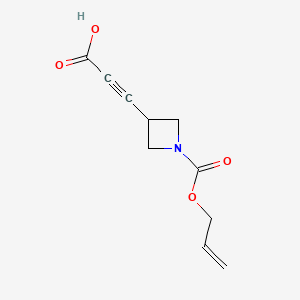
![Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490613.png)
